In Vivo Antitumor Durability: Duostatin 5 ADC Versus MMAF ADC in 5T4-Targeted Conjugates
In a head-to-head comparison of two ADCs targeting the 5T4 oncofetal antigen, the Duostatin 5-containing ADC (ZV0508) demonstrated more durable antitumor responses than the MMAF-containing ADC (ZV0501) in vivo, despite showing inferior in vitro potency [1]. This reversal—where the Duostatin 5 payload outperforms in animals despite weaker cell-free activity—indicates that payload properties beyond intrinsic cytotoxicity, such as ADC stability and pharmacokinetics, determine therapeutic performance.
| Evidence Dimension | In vivo antitumor response durability |
|---|---|
| Target Compound Data | ZV0508 (Duostatin 5 ADC): more durable antitumor responses |
| Comparator Or Baseline | ZV0501 (MMAF ADC via maleimidocaproyl linker) |
| Quantified Difference | Superior in vivo durability despite inferior in vitro activity |
| Conditions | In vivo murine tumor models; both ADCs administered at single dose |
Why This Matters
This demonstrates that in vitro potency alone is an unreliable procurement criterion; the Duostatin 5 payload confers superior in vivo ADC performance via enhanced conjugate stability.
- [1] Shi, B. et al. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C-Lock linker. Cancer Medicine, 2019, 8(4), 1793-1805. View Source
